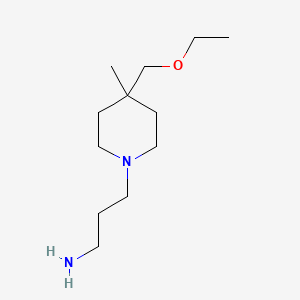

3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine

Description

3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine is a tertiary amine derivative featuring a piperidine ring substituted with an ethoxymethyl and methyl group at the 4-position, linked to a propan-1-amine chain. The compound’s synthesis typically involves nucleophilic substitution or reductive amination strategies, as seen in analogous piperidine-based amines (e.g., Scheme 4 in ).

Properties

IUPAC Name |

3-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O/c1-3-15-11-12(2)5-9-14(10-6-12)8-4-7-13/h3-11,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIGOBDBZFIGFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1(CCN(CC1)CCCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. This interaction is crucial for the synthesis of pharmaceutically relevant compounds. Additionally, 3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine may interact with other biomolecules, influencing their activity and stability.

Cellular Effects

The effects of 3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism. Additionally, it can impact cell signaling pathways, leading to changes in cell behavior and function.

Molecular Mechanism

At the molecular level, 3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to their activation or inhibition. For instance, it can act as an enzyme inhibitor, preventing the enzyme from catalyzing its reaction. This inhibition can result in changes in gene expression and cellular

Biological Activity

3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine is a compound of interest in the field of medicinal chemistry due to its potential biological activities, particularly in relation to neurotransmitter modulation and receptor interaction. This article examines the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

- Molecular Formula: C12H19N2O

- Molecular Weight: 209.29 g/mol

- CAS Number: 2097997-40-3

The compound is believed to exert its biological effects primarily through modulation of neurotransmitter systems. Specifically, it acts as a ligand for various receptors in the central nervous system (CNS), potentially influencing synaptic transmission and neuronal communication. The piperidine ring structure is significant for binding interactions with neurotransmitter receptors, which are crucial in understanding its pharmacodynamics.

Neurotransmitter Interaction

Research indicates that 3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine may interact with receptors involved in dopaminergic and serotonergic signaling pathways. These interactions can lead to various physiological effects, including modulation of mood and cognitive functions.

Case Studies

-

Study on Neurotransmitter Modulation:

A study published in Pharmacology Biochemistry and Behavior investigated the effects of similar piperidine derivatives on dopamine receptor activity. The findings suggested that modifications to the piperidine structure could enhance receptor affinity and selectivity, indicating a potential pathway for optimizing the pharmacological profile of 3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine . -

Behavioral Studies:

In animal models, compounds structurally related to 3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine have shown promise in reducing anxiety-like behaviors. These studies highlight the potential application of such compounds in treating anxiety disorders by modulating neurotransmitter levels .

Pharmacological Properties

The pharmacological profile of 3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine suggests it may possess:

- Antidepressant-like effects: Similar compounds have been shown to exhibit properties that alleviate symptoms of depression by enhancing synaptic availability of serotonin and norepinephrine.

- Anxiolytic effects: Evidence from related studies indicates potential anxiolytic properties, making it a candidate for further exploration in anxiety treatment.

Research Findings Summary

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular weights, and applications:

Structural and Functional Analysis

3-(4-Methylpiperidin-1-yl)propan-1-amine

- Structure : Lacks the ethoxymethyl group but retains the 4-methylpiperidine core.

- Applications : Widely used as a building block for histamine H3 receptor antagonists () and hepatitis C virus inhibitors (). Its simpler structure allows for easier synthetic access but may reduce target selectivity compared to bulkier analogs .

- Synthesis : Prepared via alkylation of piperidine derivatives (Scheme 4, ).

3-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-amine

- Structure : The trifluoromethyl and ethoxy groups enhance lipophilicity and metabolic resistance, critical for CNS-targeting drugs.

3-(4-Methylpiperazin-1-yl)propan-1-amine

- Structure : Replaces piperidine with piperazine, altering nitrogen positioning and hydrogen-bonding capacity.

- Applications : Used in antimalarial candidates () due to improved solubility from the additional nitrogen.

3-[(1-Methylpiperidin-4-yl)oxy]propan-1-amine

- Relevance : Analogous to compounds in , where linker geometry critically impacts biological activity (e.g., OX03384 vs. OX03385) .

Preparation Methods

Reductive Amination for Piperidine Derivative Formation

A common approach starts with 3-(1-methylpiperidin-4-yl)propan-1-ol or related piperidine precursors. The preparation involves:

- Reacting 3-(piperidin-4-yl)-propan-1-ol with formaldehyde in the presence of sodium cyanoborohydride and acetic acid.

- This reductive amination converts the hydroxyl group to a methylated amine, forming 3-(1-methylpiperidin-4-yl)-propan-1-amine intermediates.

- The reaction is typically carried out in acetonitrile at ambient temperature with stirring for several hours.

- Post-reaction workup includes extraction, washing, drying, and chromatographic purification to isolate the desired amine as an oil.

Experimental Data Summary:

| Step | Reagents and Conditions | Yield | Notes |

|---|---|---|---|

| Reductive amination | 3-(piperidin-4-yl)-propan-1-ol, formalin, sodium cyanoborohydride, acetic acid, acetonitrile, room temp, 2 h | ~80-90% (typical for similar compounds) | Mild conditions, high selectivity for amine formation |

| Purification | Silica gel chromatography with NH3/MeOH/DCM eluent | - | Efficient separation of product from impurities |

This method is well-documented for related piperidine derivatives and provides a robust intermediate for further functionalization.

Introduction of Ethoxymethyl Group

The ethoxymethyl substituent at the 4-position of the piperidine ring can be introduced by:

- Alkylation of the piperidine nitrogen or carbon at position 4 using ethoxymethyl halides (e.g., ethoxymethyl chloride or bromide).

- This reaction typically requires a base such as triethylamine or sodium hydride to deprotonate the nitrogen or activate the carbon center.

- The reaction is carried out in polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from room temperature to 60 °C.

- The product is then isolated by extraction and purified by chromatography.

This alkylation step is critical to install the ethoxymethyl group without affecting the amine functionality on the propan-1-amine side chain.

Coupling of Propan-1-amine Moiety

The final step involves coupling the piperidine derivative bearing the ethoxymethyl group with a propan-1-amine fragment:

- This can be achieved via nucleophilic substitution or reductive amination using suitable precursors such as 3-bromopropan-1-amine or protected amine derivatives.

- Reaction conditions involve mild heating (40–60 °C) in solvents like DMF or acetonitrile, often with a base to scavenge acids formed during the reaction.

- Purification is done by preparative HPLC or silica gel chromatography to yield the final compound.

Representative Reaction Scheme

| Step | Reaction Type | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Reductive amination | 3-(piperidin-4-yl)-propan-1-ol, formaldehyde, NaCNBH3, AcOH | Acetonitrile, RT, 2 h | ~85 | Formation of 3-(1-methylpiperidin-4-yl)propan-1-amine intermediate |

| 2 | Alkylation | Ethoxymethyl chloride, base (e.g., Et3N) | DMF, 40-60 °C, 4 h | 70-80 | Introduction of ethoxymethyl group at piperidine 4-position |

| 3 | Coupling | 3-bromopropan-1-amine or equivalent | DMF, 50 °C, 6 h | 60-75 | Attachment of propan-1-amine side chain |

Analytical and Purification Techniques

- Chromatography: Silica gel chromatography using mixtures of dichloromethane, methanol, and ammonia is effective for purification.

- HPLC-MS: Used to confirm molecular weight and purity.

- NMR Spectroscopy: Proton and carbon NMR confirm the structure and substitution pattern.

- Yield Optimization: Reaction times, temperature, and reagent equivalents are optimized to maximize yield and minimize side products.

Research Findings and Notes

- The reductive amination step is highly selective and efficient for introducing the propan-1-amine moiety.

- Alkylation with ethoxymethyl halides requires careful control of reaction conditions to avoid over-alkylation or side reactions.

- Similar compounds with variations in the piperidine ring or side chains have been synthesized using analogous methods, supporting the robustness of this synthetic approach.

- No direct industrial-scale synthesis data were found, but laboratory-scale protocols demonstrate reproducibility and scalability potential.

- The compound’s structural complexity requires stepwise synthesis with intermediate purification to ensure high purity and yield.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.